molecular formula C16H16FNO B2575526 1-(4-fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 1022698-85-6

1-(4-fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2575526
CAS No.: 1022698-85-6
M. Wt: 257.308
InChI Key: ZKQRRGKPRFNRBN-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a structurally novel compound identified as a potent and selective inhibitor of Phosphodiesterase 4 (PDE4). By selectively inhibiting PDE4, this compound prevents the hydrolysis of intracellular cyclic adenosine monophosphate (cAMP), leading to elevated cAMP levels in immune and inflammatory cells. This cAMP elevation exerts potent anti-inflammatory and immunomodulatory effects, primarily through the suppression of pro-inflammatory mediator release from cells such as neutrophils, monocytes, and T-lymphocytes. Its primary research value lies in the investigation of PDE4-driven pathological processes, making it a critical tool for studying a wide range of conditions including inflammatory, autoimmune, and fibrotic diseases . Preclinical research, as documented in patent literature, explores its potential application in models of respiratory diseases like asthma and COPD, dermatological conditions such as psoriasis, and fibrotic disorders including idiopathic pulmonary fibrosis and liver fibrosis. This compound enables researchers to dissect the specific contributions of PDE4 inhibition to therapeutic efficacy and to further understand the complex cAMP signaling pathways in disease pathophysiology.

Properties

IUPAC Name

1-(4-fluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-10-7-15-14(16(19)8-10)9-11(2)18(15)13-5-3-12(17)4-6-13/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQRRGKPRFNRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC=C(C=C3)F)C)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 2,6-dimethylcyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research indicates that derivatives of tetrahydroindole compounds exhibit significant antidepressant properties. The compound has been studied for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. In animal models, it has shown promise in reducing symptoms of depression and anxiety by enhancing the availability of these neurotransmitters in the synaptic cleft.

2. Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-(4-fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that are attributed to its ability to induce apoptosis and inhibit cell proliferation. The mechanism involves the modulation of key signaling pathways related to cell survival and death.

3. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells by reducing oxidative stress and inflammation.

Biochemical Applications

1. Enzyme Inhibition
In biochemical assays, this compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown inhibitory activity against monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters. This inhibition may enhance the therapeutic efficacy of other antidepressants when used in combination.

2. Molecular Probes
The compound's unique structural features make it suitable for use as a molecular probe in biological studies. Its fluorescent properties can be harnessed for tracking biological processes in live cells or tissues, providing insights into cellular dynamics and interactions.

Material Science Applications

1. Organic Electronics
In materials science, compounds like this compound are being explored for applications in organic electronics. Its semiconducting properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's stability and electronic characteristics can contribute to the development of more efficient and durable devices.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry examined the antidepressant effects of various tetrahydroindole derivatives in rodent models. The study found that this compound significantly reduced depressive-like behaviors compared to control groups .

Case Study 2: Cancer Cell Line Testing

In vitro testing against breast cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways. The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutic agents .

Biological Activity

1-(4-Fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C13_{13}H14_{14}F1_{1}N1_{1}O
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 1018125-53-5

Pharmacological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems and potential anti-inflammatory effects.

Antidepressant Activity

Studies have shown that derivatives of tetrahydroindoles can act as serotonin receptor agonists. Specifically, this compound has been evaluated for its affinity towards the 5-HT1A_{1A} receptor. In vitro assays demonstrated that the compound exhibited significant binding affinity and efficacy in activating the receptor, suggesting potential antidepressant properties .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this indole derivative resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism where the compound modulates inflammatory pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Serotonin Receptor Modulation : The compound acts as an agonist at the 5-HT1A_{1A} receptor, which is implicated in mood regulation and anxiety .
  • Inhibition of Pro-inflammatory Mediators : By downregulating the expression of inflammatory cytokines, the compound may exert protective effects against chronic inflammatory diseases .
  • Neuroprotective Effects : Some studies suggest that tetrahydroindole derivatives can protect neuronal cells from oxidative stress and apoptosis .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Depression : A clinical trial involving patients with major depressive disorder treated with a formulation containing this indole derivative showed significant improvement in depressive symptoms compared to placebo controls .
  • Anti-inflammatory Study : In an animal model of arthritis, administration of the compound led to reduced joint swelling and pain relief compared to untreated groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Data Tables

Biological Activity Effect Reference
Serotonin Receptor AgonismIncreased receptor activation
Anti-inflammatoryReduced cytokine levels
NeuroprotectionProtection against oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of structurally related tetrahydroindolone derivatives is provided below:

Compound Name Key Substituents Molecular Formula CAS Number Notable Features
1-(4-Fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one (Target) 4-Fluorophenyl (1-), 2,6-dimethyl C₁₇H₁₇FNO Not explicitly listed Fluorine enhances electron-withdrawing effects; dimethyl groups increase rigidity
1-(4-Fluorophenyl)-1,5,6,7-tetrahydro-6,6-dimethyl-2-phenyl-4H-indol-4-one 4-Fluorophenyl (1-), 6,6-dimethyl, 2-phenyl C₂₂H₂₀FNO 96757-23-2 Increased steric bulk due to phenyl group; higher molecular weight (341.40 g/mol)
6,6-Dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one 1,2-Diphenyl, 6,6-dimethyl C₂₃H₂₃NO 68638-85-7 Enhanced hydrophobicity; potential solubility challenges
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine Indazole core, 4-amine substituent C₁₃H₁₄FN₃ 1203661-58-8 Nitrogen-rich core; amine group enables hydrogen bonding
2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one 2-Methyl C₉H₁₁NO 35308-68-0 Simplified structure; reduced steric and electronic complexity

Physicochemical Properties

  • Hydrophobicity : The diphenyl derivative (68638-85-7) exhibits higher logP values due to aromatic rings, whereas the target compound balances hydrophobicity with fluorine’s polar effects.
  • Conformational Flexibility : The 6,6-dimethyl groups in the target compound and 96757-23-2 restrict ring puckering, favoring planar conformations critical for binding in biological systems .

Crystallographic Insights

Single-crystal diffraction studies (e.g., ) reveal that fluorophenyl-substituted tetrahydroindolones often adopt planar conformations with perpendicular orientations of substituents, minimizing steric clashes . Tools like SHELXL and ORTEP-3 are critical for resolving these structural nuances .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(4-fluorophenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one?

  • Methodological Answer :

  • Cyclocondensation : React 4-fluorophenyl hydrazine derivatives with cyclic ketones (e.g., 2,6-dimethylcyclohexanone) under acidic conditions to form the indole scaffold.
  • Alkylation : Use phenacyl bromide in boiling acetone with K₂CO₃ as a base to introduce substituents, achieving yields of 67–75% .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol for high-purity isolation .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substituent positions and stereochemistry.
  • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3400 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water). Collect data on a diffractometer (Mo-Kα radiation) and refine using SHELXL .

Advanced Research Questions

Q. How to resolve discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/IR with DFT-calculated spectra (e.g., using Gaussian 09 with B3LYP/6-31G* basis set).
  • Tautomerism Check : Investigate possible keto-enol tautomerism via variable-temperature NMR or X-ray charge density analysis .
  • Solvent Effects : Re-run computations with implicit solvent models (e.g., PCM) to account for dielectric environment differences .

Q. What methodologies are used to analyze weak fluorine interactions in the solid state?

  • Methodological Answer :

  • High-Resolution X-ray Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
  • Charge Density Analysis : Use multipole refinement (via programs like TOPXD) to map electron density distributions.
  • Topological Analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to identify C–F∙∙∙F–C interactions, with bond critical points (ρ ≈ 0.05 eÅ⁻³) .

Q. How to design an experiment evaluating the compound’s antimicrobial activity?

  • Methodological Answer :

  • In Vitro Assays :
  • MIC Determination : Use broth microdilution (e.g., against S. aureus and E. coli) with concentrations ranging from 0.5–128 µg/mL .
  • Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hours.
  • In Silico Docking : Target enzymes (e.g., DNA gyrase) using AutoDock Vina. Validate binding poses with molecular dynamics simulations (GROMACS) .

Q. What crystallographic software is recommended for refining its structure?

  • Methodological Answer :

  • Structure Solution : Use SHELXS or SHELXD for phase problem resolution .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Validate with R₁ < 5% and wR₂ < 10% .
  • Visualization : Generate ORTEP diagrams (ORTEP-3) to illustrate thermal ellipsoids and intermolecular interactions .

Data Contradiction Analysis

Q. How to address inconsistencies in X-ray vs. NMR-derived torsion angles?

  • Methodological Answer :

  • Dynamic Effects : Perform variable-concentration NMR to detect conformational flexibility in solution.
  • DFT Geometry Optimization : Compare crystallographic torsion angles with gas-phase/Implicit solvent DFT structures to identify packing forces .

Key Research Findings

Property Method Key Result Reference
C–F∙∙∙F–C InteractionX-ray Charge Density Analysisρ = 0.048 eÅ⁻³, ∇²ρ = 0.19 eÅ⁻⁵
Antimicrobial ActivityBroth MicrodilutionMIC = 16 µg/mL (Gram-positive pathogens)
Synthetic Yield OptimizationAlkylation with Phenacyl Bromide67–75% yield under K₂CO₃/acetone reflux

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